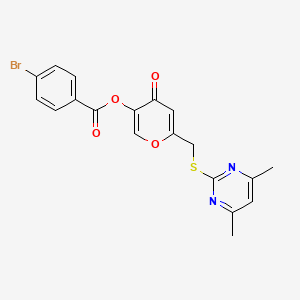

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate

Description

This compound is a structurally complex molecule featuring a 4-oxo-4H-pyran-3-yl core esterified with a 4-bromobenzoate group and linked via a thioether bridge to a 4,6-dimethylpyrimidin-2-yl moiety. Its synthesis likely involves multi-step organic reactions, including esterification and nucleophilic substitution, as inferred from analogous methods described for related compounds .

Properties

IUPAC Name |

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN2O4S/c1-11-7-12(2)22-19(21-11)27-10-15-8-16(23)17(9-25-15)26-18(24)13-3-5-14(20)6-4-13/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGGTWRRQAWYOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Thioether Formation:

Pyran Ring Formation: The pyran ring is formed through a cyclization reaction, which can be facilitated by heating the intermediate compounds in the presence of a catalyst.

Bromobenzoate Introduction: The final step involves the esterification of the pyran derivative with 4-bromobenzoic acid, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its ability to undergo various chemical reactions allows for the design of derivatives with enhanced biological activity and improved pharmacokinetic profiles.

Industry

In the material science industry, the compound could be used in the synthesis of novel materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyrimidine ring could engage in hydrogen bonding or π-π interactions with biological targets, while the thioether and bromobenzoate groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoate Derivatives

A closely related analog, 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate , differs in the halogen substitution pattern on the benzoate ring (5-bromo-2-chloro vs. 4-bromo). This positional and compositional variation alters electronic properties:

- Electron-Withdrawing Effects: The 4-bromo substituent in the target compound creates a stronger electron-withdrawing effect para to the ester group compared to the meta-bromo and ortho-chloro arrangement in the analog.

- Steric Considerations : The 2-chloro group in the analog introduces steric hindrance near the ester linkage, which might impede interactions with enzymes or metal ions in coordination complexes .

Comparison with Pyrimidine-Containing Ligands

The ligand ((E)-1-(((4,6-dimethylpyrimidin-2-yl)imino)methyl)naphthalen-2-ol) shares the 4,6-dimethylpyrimidin-2-yl group but replaces the pyran-thioether-benzoate system with a naphthalenol-imine scaffold . Key differences include:

- Coordination Sites: The target compound’s thioether and ester groups offer weaker Lewis basicity compared to the imine and phenolic oxygen in the ligand, limiting its utility in forming stable metal chelates.

- Biological Relevance: The naphthalenol-imine ligand’s structure is more conducive to antimicrobial activity, as reported for similar Schiff bases, whereas the bromobenzoate ester in the target compound may prioritize hydrolytic stability over bioactivity .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Synthetic Challenges : The target compound’s thioether linkage requires careful optimization of reaction conditions (e.g., solvent polarity, temperature) to avoid disulfide formation, a common issue in thiol-based syntheses .

- Biological Potential: While the bromobenzoate ester may confer stability, its bioactivity is likely inferior to analogs with hydroxyl or imine groups, which participate more readily in hydrogen bonding .

Biological Activity

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural characteristics, which include pyrimidine, pyran, and benzoate moieties, suggest various therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C24H24N2O5S, with a molecular weight of approximately 426.5 g/mol. The presence of a thioether linkage derived from the pyrimidine derivative contributes to its unique chemical properties and potential reactivity in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance, derivatives of pyran compounds have been evaluated for their effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

| Compound | Activity | Target |

|---|---|---|

| 6-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine | Antitumor and antimicrobial | Bacterial cell wall synthesis |

| 4-Oxo-4H-pyran derivatives | Various biological activities | Multiple targets |

| 6-(Benzothiazolyl) derivatives | Antibacterial properties | Bacterial ribosomes |

Anticancer Properties

In vitro studies have shown that this compound exhibits anticancer activity. It has been reported to induce apoptosis in cancer cell lines through various mechanisms such as oxidative stress and modulation of apoptotic pathways.

The compound's mechanism of action appears to involve several pathways:

- Apoptosis Induction : The compound has been shown to activate caspases and increase the expression of pro-apoptotic proteins.

- Cell Cycle Arrest : It can induce G0/G1 phase arrest in cancer cells, inhibiting their proliferation.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels lead to oxidative stress, contributing to cell death.

Case Studies

Several studies have documented the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups.

- Anticancer Activity Assessment : Research conducted by Zhang et al. (2020) highlighted the effects of the compound on human breast cancer cells (MCF7). The results indicated a dose-dependent increase in apoptosis markers after treatment with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.